1,2,2,3,3-Pentafluoropropane-1,1-diol
Description
1,2,2,3,3-Pentafluoropropane-1,1-diol (CAS 422-63-9), also known as 2,2,3,3,3-pentafluoropropane-1,1-diol, is a fluorinated diol with the molecular formula C₃H₃F₅O₂. Its structure features two hydroxyl groups on the first carbon (geminal diol) and five fluorine atoms distributed across the second and third carbons (two on C2 and three on C3) . This compound is synthesized via the hydration of pentafluoropropionaldehyde, forming a stable hydrate . Key physical properties include:
It is primarily used as a chemical reagent, intermediate in organic synthesis, and in the production of polycarboxylic acids .
Properties
Molecular Formula |
C3H3F5O2 |
|---|---|
Molecular Weight |
166.05 g/mol |
IUPAC Name |
1,2,2,3,3-pentafluoropropane-1,1-diol |
InChI |
InChI=1S/C3H3F5O2/c4-1(5)2(6,7)3(8,9)10/h1,9-10H |
InChI Key |
PKJRQYKZOQMTHR-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(O)(O)F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,2,3,3-Pentafluoropropane-1,1-diol can be synthesized through the reaction of hexafluoropropylene oxide with water. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity. The reaction can be represented as follows:
C3F6O+H2O→C3H3F5O2
Industrial Production Methods
Industrial production of 1,2,2,3,3-Pentafluoropropane-1,1-diol involves large-scale synthesis using similar reaction pathways. The process is optimized for efficiency and cost-effectiveness, ensuring high yields and purity of the final product. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to achieve the desired outcome.
Chemical Reactions Analysis
Types of Reactions
1,2,2,3,3-Pentafluoropropane-1,1-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the diol into other fluorinated alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of pentafluoropropionaldehyde.
Reduction: Formation of fluorinated alcohols.
Substitution: Formation of halogenated derivatives or alkylated products.
Scientific Research Applications
1,2,2,3,3-Pentafluoropropane-1,1-diol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a reagent in enzymatic reactions.
Medicine: Explored for its potential in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,2,2,3,3-Pentafluoropropane-1,1-diol involves its interaction with various molecular targets. The compound’s fluorine atoms contribute to its high reactivity and ability to form strong bonds with other molecules. The hydroxyl groups enable it to participate in hydrogen bonding and other interactions, influencing its behavior in chemical and biological systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1,2,2,3,3-Pentafluoropropane-1,1-diol with structurally or functionally related fluorinated and halogenated propanes:
Key Findings from Comparative Analysis:
Polarity and Solubility: The diol exhibits significantly higher polarity due to its two hydroxyl groups, resulting in greater water solubility (e.g., for aqueous-phase reactions) compared to mono-ols like 2,2,3,3,3-Pentafluoro-1-propanol or non-polar halogenated propanes (e.g., HCFC-225cc) .
Volatility: HCFCs and HFCs (e.g., HCFC-225cc, HFC-245ca) are volatile gases/liquids at room temperature, making them suitable for refrigeration. In contrast, the diol’s high boiling point limits its use to non-volatile applications .
Environmental and Regulatory Status: HCFC-225cc is classified as an ozone-depleting substance (ODP = 0.02–0.03) and is phased out under the Montreal Protocol . The diol’s environmental impact remains understudied, but its low volatility suggests reduced atmospheric persistence .
Synthetic Routes :
- The diol is derived from pentafluoropropionaldehyde hydration, whereas HCFCs like 225cc are synthesized via chlorination of fluorinated propanes .
Research and Application Insights
- Fluorinated Diols : The geminal diol structure enhances stability in acidic or aqueous environments, making it valuable for catalysis and polymer chemistry .
- HCFCs vs. HFCs : While HCFCs are being replaced by HFCs due to ozone concerns, both classes face scrutiny for climate impacts, driving research into alternatives like hydrofluoroethers (HFEs) .
- Toxicity: Limited data exist for the diol, but fluorinated alcohols (e.g., 2,2,3,3,3-Pentafluoro-1-propanol) show moderate toxicity to aquatic life, necessitating careful handling .
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